molecular formula C6H8N2O2S B13182415 2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one

2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one

Katalognummer: B13182415
Molekulargewicht: 172.21 g/mol
InChI-Schlüssel: LJJLNSODRMXECO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents

Vorbereitungsmethoden

The synthesis of 2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of anticancer research.

Vergleich Mit ähnlichen Verbindungen

2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H8N2O2S

Molekulargewicht

172.21 g/mol

IUPAC-Name

2-amino-1-(2-methoxy-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C6H8N2O2S/c1-10-6-8-4(3-11-6)5(9)2-7/h3H,2,7H2,1H3

InChI-Schlüssel

LJJLNSODRMXECO-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=CS1)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.